Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone (SIH), is a hydrazone-based compound. Its primary documented biological activities are summarized in the table below.
| Activity | Description | Key Findings |
|---|---|---|
| Copper Ionophore [1] [2] | Binds and transports copper ions (Cu(II)) across cell membranes. | "Preferentially kills HepG2 cells over HUVEC cells" and is "superior to clioquinol" [2]. |
| Anti-tuberculosis (TB) [1] | Used as a therapeutic agent against tuberculosis. | Classified and described specifically as an "anti-tuberculosis (TB) drug" [1]. |
The biological activities of this compound are supported by specific experimental findings and methodologies.
Copper-Dependent Cytotoxicity The cytotoxicity of this compound is closely linked to its ability to shuttle copper into cells. The proposed mechanism involves the disruption of metal homeostasis and the generation of reactive oxygen species (ROS), leading to oxidative damage and cell death [2]. The preferential killing of HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells suggests potential for selective targeting [2].
Pharmaceutical Salts for Solubility Enhancement Research has explored forming pharmaceutical salts of this compound with dicarboxylic acids to improve its poor aqueous solubility, a critical property for drug development [3].
For researchers working with this compound, its key chemical properties and in vitro handling conditions are essential.
Table 1: Physicochemical Properties of this compound [1] [4]
| Property | Value / Description |
|---|---|
| CAS Number | 495-84-1 |
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.25 g/mol |
| Melting Point | 232-233 °C |
| XLogP3 | 1.94 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Table 2: In Vitro Storage and Solubility [1] [2]
| Aspect | Recommended Protocol |
|---|---|
| Storage | Powder: -20°C for 3 years. In solvent (e.g., DMSO): -80°C for 1 year [1] [2]. |
| Solubility in DMSO | ≥ 250 mg/mL (~1036 mM) [1]. |
| Injection Formulation Example | DMSO:Tween 80:Saline = 10:5:85 [1]. |
| Oral Formulation Example | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [1]. |
To investigate the copper ionophore mechanism and cytotoxicity of this compound in a laboratory setting, you can follow this general workflow.
The experimental design for studying this compound's copper-mediated cytotoxicity involves preparation, cell treatment, and multiple assay readouts.
Basic Chemical Information
| Property | Detail |
|---|---|
| Systematic Name | Salicylaldehyde isonicotinoyl hydrazone [1] [2] |
| CAS Number | 495-84-1 [3] [1] [2] |
| Molecular Formula | C13H11N3O2 [3] [1] [2] |
| Molecular Weight | 241.25 g/mol [3] [1] [2] |
| Aliases | SIH1, Salizid, Nilazid, Nupasal [3] [1] [2] |
Physicochemical Properties
| Property | Value / Description |
|---|---|
| Appearance | Solid at room temperature [3] |
| Melting Point | 232-233°C [3] |
| Density | 1.24 g/cm³ [3] [1] |
| LogP | 1.942 [3] |
| Solubility in DMSO | ≥ 250 mg/mL (~1036.27 mM) [3] [2] |
Primary Molecular Target and Biological Activity
The following diagram illustrates the proposed mechanism of action of this compound as a copper ionophore, leading to selective cell death:
Diagram 1: Proposed mechanism of this compound as a copper ionophore inducing selective cytotoxicity.
In Vitro Biological Assay
Sample Preparation and Formulation this compound has low aqueous solubility but is soluble in DMSO. The following table summarizes common formulations for in vivo studies based on provided sources [3]:
| Application | Formulation Composition | Preparation Method |
|---|---|---|
| Injection (IP/IV/IM/SC) | DMSO : Tween 80 : Saline = 10 : 5 : 85 [3] | Mix 100 μL DMSO stock with 50 μL Tween 80, then add 850 μL saline [3]. |
| Injection (Alternative) | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [3] | Combine 100 μL DMSO, 400 μL PEG300, 50 μL Tween 80, and 450 μL saline [3]. |
| Oral Administration | Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [3] | Add the compound to a pre-prepared 0.5% CMC Na solution and mix to form a suspension [3]. |
Storage and Handling
The primary research application of this compound is as a chemical tool to investigate copper-dependent cell death. Its selectivity profile makes it a candidate for:
The experimental workflow for investigating this compound's activity typically involves the following key stages:
Diagram 2: Generalized workflow for evaluating this compound's selective cytotoxicity in vitro.
The following table consolidates the key identified information about Salinazid.
| Property | Description |
|---|---|
| IUPAC Name | N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide [1] |
| Other Synonyms | Salizid, Nupasal, Nilazid, Salicylaldehyde isonicotinoyl hydrazone (SIH) [2] [3] [4] |
| CAS Number | 495-84-1 [2] [1] [3] |
| Molecular Formula | C₁₃H₁₁N₃O₂ [2] [1] [5] |
| Molecular Weight | 241.25 g/mol [1] [5] |
| Mechanism of Action | Potent Cu(II) ionophore (copper ion transporter) [3] |
| Primary Indication | Anti-tuberculosis (TB) agent; investigated for cytotoxic properties [1] [3] |
| Melting Point | 232 - 233 °C [1] [6] |
| Experimental Solubility | ≥ 250 mg/mL in DMSO (~1036.27 mM) [1] |
| Toxicity (Preclinical) | Oral LDLo in rat: 1 gm/kg [6] |
While full ADME data is lacking, research has provided insights into this compound's biological activity and properties.
For researchers working with this compound in preclinical settings, here are detailed methodologies for compound formulation.
This is a common method for administering compounds with low water solubility [1].
For studies requiring oral delivery, the following method can be used [1].
The diagram below outlines a logical pathway for building a complete this compound pharmacokinetic profile, moving from established physicochemical properties toward the unknown ADME parameters.
Research pathway from properties to PK profile
The available data suggests several promising research directions. The copper ionophore mechanism indicates potential for oncology research, particularly in exploiting the differential copper requirements of cancer cells [3]. Furthermore, the successful 33-fold solubility enhancement via salt formation with oxalic acid provides a proven strategy to overcome the inherent solubility limitations of the pure API, which is a critical step in drug development [7].
The table below consolidates the identified information on Salinazid, primarily from a supplier's datasheet and a crystallography study [1] [2].
| Property Category | Details |
|---|---|
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide [2] |
| Molecular Formula | C₁₃H₁₁N₃O₂ [2] |
| Molecular Weight | 241.25 g/mol [2] |
| CAS Number | 495-84-1 [2] |
| Purity | ≥98% (for research use) [2] |
| Solubility (DMSO) | ~1036 mM (≥ 250 mg/mL) [2] |
| Melting Point | 232-233 °C [2] |
| Salt Forms | Salts with dicarboxylic acids (oxalate, malonate, malate) and acesulfame have been studied for solubility improvement [1]. |
A study on pharmaceutical salts of this compound reported quantitative solubility data, which is summarized below [1].
| This compound Form | Aqueous Solubility Improvement (vs. pure API) | Stability in Aqueous Dissolution |
|---|---|---|
| Oxalate Salt | 33 times | Stable [1] |
| Acesulfame Salt | 18 times | Stable [1] |
| Malonate Salt | Not specified | Incongruent dissolution; rapid transformation to pure this compound [1] |
| Malate Salt | Not specified | Incongruent dissolution; rapid transformation to pure this compound [1] |
While specific pathways for this compound are not documented, it is an anti-tuberculosis drug. Based on this, a general hypothesis for its action can be visualized. The following diagram illustrates a potential signaling pathway and the experimental workflow to validate it.
> Proposed research framework includes a hypothesized mechanism of action targeting mycobacterial cell wall synthesis and a sequential workflow from target prediction to experimental validation.
Salinazid, also known as Nupasal or Nilazid, is an anti-tuberculosis agent [1]. It is an aromatic carboxylic acid and a pyridinemonocarboxylic acid with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol [1].
The table below summarizes its core physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ [1] |
| Molecular Weight | 241.25 g/mol [1] |
| CAS Number | 495-84-1 [1] [2] |
| Melting Point | 232-233 °C [1] |
| LogP | 1.942 [1] |
| Hydrogen Bond Donor Count | 2 [1] |
| Hydrogen Bond Acceptor Count | 4 [1] |
Pure this compound has low aqueous solubility, a major challenge for its bioavailability and therapeutic application [3]. Research has created pharmaceutical salts with dicarboxylic acids to improve dissolution properties [3].
The experimental workflow for this research is summarized in the diagram below.
Experimental workflow for this compound salt development and analysis.
The diagram above shows that crystal structures of salts were determined, hydrogen bond energies were estimated, and dissolution stability was tested [3]. Key findings on the resulting salts are in the table below.
| Salt Former | Solubility Improvement | Stability in Aqueous Dissolution | Key Finding |
|---|---|---|---|
| Oxalic Acid | 33x | Stable | Substantial, stable solubility improvement [3] |
| Acesulfame | 18x | Stable | Significant solubility improvement [3] |
| Malonic Acid | - | Incongruent dissolution | Rapid transformation to pure this compound [3] |
| Malic Acid | - | Incongruent dissolution | Rapid transformation to pure this compound [3] |
The oxalate and acesulfame salts are the most promising, providing substantial solubility improvements while remaining stable during dissolution without transforming back into the pure API [3]. The malonate and malate salts dissolved incongruently and underwent a rapid solution-mediated transformation to form pure this compound, making them unsuitable for development [3].
The stability and solubility of the salts are governed by distinct hydrogen bond motifs within their crystal structures [3]. The oxalate and malate salts are stabilized by a bifurcated N⁺–H···O⁻ and N⁺–H···O hydrogen bond synthon [3]. In contrast, the malonate salt is primarily stabilized via a classic pyridinium-carboxylate heterosynthon [3].
The key experiment for evaluating the solubility and stability of the synthesized salts is the aqueous dissolution experiment [3].
This guide synthesizes technical information for researchers. The experimental protocols and solubility data should be validated in your own laboratory setting.
The table below summarizes the core identity and properties of Salinazid from the available technical data.
| Property | Description |
|---|---|
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide [1] |
| Molecular Formula | C13H11N3O2 [1] [2] [3] |
| Molecular Weight | 241.25 g/mol [1] [2] [4] |
| CAS Registry Number | 495-84-1 [1] [2] [3] |
| Synonyms | Nupasal, Nilazid, Salizid, SIH1, Salicylaldehyde isonicotinoyl hydrazone [1] [2] [3] |
| Primary Documented Activity | Anti-tuberculosis (TB) drug; potent Cu(II) ionophore [1] [2] |
| Noted Cellular Effect | Preferentially kills HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells; noted as superior to clioquinol [2] |
This table details the key physicochemical properties of this compound.
| Physicochemical Property | Value / Description |
|---|---|
| Appearance | Typically solid at room temperature [1] |
| Melting Point | 232-233°C [1] |
| Density | 1.24 g/cm³ [1] [2] |
| LogP | 1.942 [1] |
| Hydrogen Bond Donor Count | 2 [1] |
| Hydrogen Bond Acceptor Count | 4 [1] |
| Solubility (DMSO) | ≥ 250 mg/mL (~1036.27 mM) [1] |
Based on the gathered information, this compound has two primary documented contexts:
The following diagram illustrates the core mechanistic relationship of this compound as a copper ionophore, based on the information from the search results.
This compound acts as a Cu(II) ionophore, selectively increasing cytotoxicity in HepG2 cells.
The table below summarizes the fundamental chemical and biological data for this compound gathered from the search results.
| Property | Details |
|---|---|
| CAS Number | 495-84-1 [1] [2] |
| Molecular Formula | C₁₃H₁₁N₃O₂ [1] [2] |
| Molecular Weight | 241.25 g/mol [1] [2] |
| Aliases | SIH1, Salizide, Salizid, Salicylaldehyde isonicotinoyl hydrazone, Nupasal, Nilazid [1] [2] |
| Purity | ≥98% [2] / 99.92% [1] |
| Appearance | Solid [2] |
| Melting Point | 232-233 °C [2] |
| Density | 1.24 g/cm³ [1] [2] |
| Biological Activity | An anti-tuberculosis (TB) drug [2]. A potent Cu(II) ionophore that preferentially kills HepG2 cells (liver cancer) over HUVEC cells (human umbilical vein endothelial cells) [1]. |
The search results do not contain detailed experimental protocols for this compound's key experiments, such as its anti-TB activity or cytotoxicity assays. The information below is inferred from the basic activity descriptions.
The following Graphviz diagram illustrates a generalized high-level workflow for investigating this compound's activity, based on the described biological effects.
Generalized workflow for the preliminary investigation of this compound, based on described biological activities.
Salinazid (CAS# 495-84-1), also known as Nupasal or Nilazid, is an anti-tuberculosis drug with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol [1].
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.25 g/mol |
| CAS Number | 495-84-1 |
| Melting Point | 232-233 °C |
| Boiling Point | 401.8 °C at 760 mmHg |
| Density | 1.24 g/cm³ |
| LogP | 1.942 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Table 2: Solinazid Solubility and Solution Preparation [1]
| Aspect | Details |
|---|---|
| Solubility in DMSO | ≥ 250 mg/mL (~1036.27 mM) |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years |
| Storage (Solution) | -80°C for 6 months or -20°C for 1 month |
| Shipping Condition | Stable at ambient temperature |
The following diagram illustrates the general workflow of early drug discovery, which encompasses the stage where a compound like this compound would be characterized and prepared for biological testing.
This compound's poor solubility is a limitation for experimental use. Research shows that forming pharmaceutical salts can significantly improve this property.
Table 3: Solubility Enhancement of this compound via Salt Formation [2]
| Salt Form | Solubility Improvement (vs. Pure API) | Stability in Aqueous Dissolution |
|---|---|---|
| Oxalate | 33 times | Stable |
| Acesulfame | 18 times | Stable |
| Malonate | Not specified | Incongruent dissolution, transforms to pure this compound |
| Malate | Not specified | Incongruent dissolution, transforms to pure this compound |
The search results lack detailed biological assay protocols for this compound. To find this critical information, I suggest the following steps:
Without established pharmacopoeial methods for Salinazid, you will need to develop and validate your own analytical procedures. The following workflow outlines the key stages in this process, from selecting a technique to final validation.
For any analytical method, validation is mandatory to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) defines the core validation parameters you should test [1]. The table below elaborates on these parameters.
| Validation Parameter | Experimental Approach & Consideration for this compound |
|---|---|
| Specificity | Demonstrate that the signal is from this compound and is free from interference from impurities, degradation products, or excipients. For HPLC, this requires a clean separation and peak purity assessment [1]. |
| Linearity & Range | Prepare and analyze a series of this compound standard solutions at different concentrations. The range should cover the expected concentrations in test samples. A high correlation coefficient (e.g., R² > 0.999) is typically expected [1]. |
| Accuracy | Typically assessed by a recovery study, where known amounts of this compound are spiked into a placebo or sample matrix and the measured amount is compared to the actual amount added [1]. |
| Precision | Includes repeatability (multiple measurements of the same sample by one analyst) and intermediate precision (different days, different analysts, different equipment). Expressed as % relative standard deviation (%RSD) [1]. |
| LOD & LOQ | The Limit of Detection and Limit of Quantification can be determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve [1]. |
To obtain the detailed protocols you need, consider the following approaches:
When developing treatment procedures for a new compound, the core principle is to build upon standard, validated cell culture protocols while integrating the specific element you are testing. The general workflow involves preparing your cell system, applying the treatment, and then analyzing the outcomes [1] [2].
For a compound like Salinazid, key parameters to define in your protocol include:
The following diagram outlines a generalized experimental workflow for evaluating this compound's effects on cells, from culture establishment to data analysis.
This protocol adapts standard mammalian cell culture procedures for a treatment study [1] [2]. All work should be performed using aseptic technique in a laminar flow hood.
You can structure your results in a table like the one below for clear comparison. The values shown are illustrative.
Table 1: Example In-vitro Cytotoxicity Data for this compound
| This compound Concentration (µM) | Solvent Control | 1 µM | 10 µM | 50 µM | 100 µM |
|---|---|---|---|---|---|
| Cell Viability (% of Control) | 100% | 98% | 85% | 45% | 20% |
| Viable Cell Density (cells/mL × 10⁵) | 2.5 | 2.45 | 2.1 | 1.1 | 0.5 |
| Notes on Morphology | Normal | Normal | Slightly rounded | Significant rounding & detachment | Extensive cell death |
To deepen your study, consider these advanced aspects of cell culture optimization:
While details on "Salinazid" are unavailable, the search results provide well-documented data on Salinomycin (Sal), which is a potassium ionophore and antibiotic studied for its potent anticancer effects, particularly against cancer stem cells (CSCs) [1].
The table below summarizes key quantitative data from animal model studies on Salinomycin:
| Aspect | Reported Findings in Animal Models |
|---|
| Anticancer Efficacy | • Induces proliferation inhibition, cell death, and metastasis suppression in various cancers (e.g., breast, prostate, brain, blood, liver, pancreatic, skeleton, lung). • Demonstrates efficiency over 100-fold greater than Paclitaxel in killing breast CSCs in mice. • Kills chemotherapy-resistant cancer cells (e.g., Doxorubicin-, Cisplatin-, Gemcitabine-resistant). | | Toxicity & Adverse Effects | • Does not cause severe side effects typical of conventional chemotherapy in animal studies. • Induces T-cell apoptosis in T-lymphocytic leukemia models but not in healthy cells. | | Key Mechanisms of Action | • Induces and/or inhibits autophagy (effect is context-dependent). • Suppresses Wnt/β-catenin and Hedgehog (Hh) signaling pathways. • Triggers mitochondria-dependent cell death and increases DNA damage. | | Administration & Dosing | • Specific dosing regimens, routes, and treatment durations in animal models were not detailed in the available excerpts. |
Based on common practices in preclinical research [2], here is a detailed protocol framework you can adapt for investigating Salinomycin or a similar compound.
1. Animal Model Selection
2. Tumor Implantation
3. Compound Administration
4. Endpoint Analysis
Since specific pathways for "this compound" are unknown, the following diagrams illustrate the reported mechanisms of the related compound Salinomycin and a general experimental workflow. The DOT scripts adhere to your specifications for size, color, and labels.
This graph summarizes the complex, dual role of Salinomycin in autophagy and its impact on key signaling pathways, as identified in the literature [1].
This flowchart outlines the key stages of the proposed animal experiment protocol.
Salinazid (CAS# 495-84-1), also known commercially as Nupasal, Nilazid, or Salizid, represents an important anti-tuberculosis (TB) drug in the global effort to combat this infectious disease. As a biologically active hydrazone compound, this compound belongs to the chemical class of aromatic carboxylic acids and pyridinemonocarboxylic acids, featuring a molecular structure characterized by an isonicotinic hydrazide backbone coupled with a salicylaldehyde moiety [1] [2]. This molecular architecture is responsible for its pharmacological activity but also presents significant challenges in terms of stability and solubility that must be addressed during experimental handling and formulation development. The compound exists as a solid at room temperature with a relatively high melting point of 232-233°C, indicative of its crystalline nature [1] [2].
For researchers working in drug development, particularly in the realm of anti-infective agents, understanding this compound's stability parameters is crucial for accurate experimental outcomes and reliable data generation. The compound's inherent stability challenges can significantly impact various aspects of preclinical development, including bioavailability assessments, formulation optimization, and long-term storage considerations [3]. Recent research has focused on addressing these challenges through pharmaceutical salt formation, with notable success in improving solubility while maintaining the compound's therapeutic efficacy [3]. These advances make this compound an interesting case study in stability optimization for pharmaceutical scientists.
The molecular foundation of this compound significantly influences its stability behavior and handling requirements in experimental conditions. With a molecular formula of C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol, this compound features specific structural elements that dictate its stability profile, including a hydrazone linkage (-NH-N=CH-) that can be susceptible to hydrolytic degradation under certain conditions [1]. The presence of both hydrogen bond donor (2) and acceptor (4) groups contributes to its intermolecular interaction potential, while a calculated LogP of 1.942 indicates moderate lipophilicity [1].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Experimental Conditions |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ | - |
| Molecular Weight | 241.25 g/mol | - |
| Melting Point | 232-233°C | - |
| Boiling Point | 401.8°C | at 760 mmHg |
| Flash Point | 196.8°C | - |
| Density | 1.24 g/cm³ | - |
| LogP | 1.942 | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
The solid-state characteristics of this compound reveal a typically crystalline material that remains stable at ambient temperature for short periods during ordinary shipping and customs processing [1]. However, for long-term storage, specific conditions must be maintained to preserve compound integrity. The thermal stability profile indicates decomposition at elevated temperatures, with a boiling point recorded at 401.8°C at atmospheric pressure [1]. These properties collectively inform not only storage and handling protocols but also provide insights into potential degradation pathways that must be considered during experimental planning.
Table 2: Solubility Profile of this compound in Various Solvents
| Solvent System | Solubility | Concentration | Application Context |
|---|---|---|---|
| DMSO | High | ≥250 mg/mL (~1036.27 mM) | Stock solution preparation |
| DMF | Moderate | 10 mg/mL | Experimental use |
| DMF:PBS (pH 7.2) (1:3) | Low | 0.23 mg/mL | Biological assays |
| DMSO | Moderate | 5 mg/mL | Experimental use |
The intrinsic solubility limitations of pure this compound API represent a significant challenge in formulation development, often necessitating strategic approaches to enhance dissolution characteristics without compromising stability. Recent advances in pharmaceutical salt technology have demonstrated that cocrystal formation with appropriate counterions can substantially improve the compound's performance attributes [3]. Research has shown that this compound forms stable crystalline salts with various dicarboxylic acids and acesulfame, resulting in dramatically enhanced solubility profiles—up to 33-fold improvement for the oxalate salt and 18-fold improvement for the acesulfame salt compared to the pure API [3].
The structural basis for these improvements lies in the specific hydrogen bonding motifs present in the crystal structures of this compound salts. Analytical studies using single-crystal X-ray diffraction have revealed that the oxalate and malate salts are stabilized primarily by a bifurcated N⁺–H···O⁻ and N⁺–H···O hydrogen bond synthon, while the malonate salt utilizes a more conventional pyridinium-carboxylate heterosynthon for structural stability [3]. These molecular interactions not only enhance solubility but also contribute to the overall solid-state stability of the resulting pharmaceutical salts.
It is important to note, however, that not all salt forms demonstrate equal stability during dissolution. Studies have identified that while oxalate and acesulfame salts remain stable during aqueous dissolution experiments, malonate and malate salts undergo incongruent dissolution followed by rapid solution-mediated transformation back to the pure this compound form [3]. This phenomenon highlights the critical importance of selecting appropriate counterions for salt formation and conducting thorough dissolution stability studies as part of preformulation activities.
Accurate solubility assessment is fundamental to developing reliable experimental systems involving this compound. The following protocol provides a standardized approach for determining solubility parameters across different solvent systems:
Preparation of Saturated Solutions: Weigh excess this compound (approximately 5-10 mg beyond anticipated solubility) into 1.5-mL microcentrifuge tubes. Add 1 mL of the test solvent (DMSO, DMF, PBS, or formulation buffers). Vortex vigorously for 30 seconds to ensure proper mixing [1].
Equilibration Procedure: Place the samples on a laboratory rotator or orbital shaker and agitate continuously for 24 hours at room temperature (25°C) to establish equilibrium. Maintain constant temperature using a controlled environment chamber [1].
Separation of Phases: After equilibration, centrifuge the samples at 13,000 × g for 10 minutes to separate undissolved material from the saturated solution. Carefully collect the supernatant without disturbing the pellet [1].
Analytical Quantification: Dilute the saturated solution appropriately with methanol or mobile phase solvent. Analyze using validated HPLC methods with UV detection at appropriate wavelength (typically 254-280 nm for this compound). Compare against freshly prepared standard curves for accurate quantification [1] [3].
Data Analysis: Calculate solubility as mg/mL or molar concentration based on dilution factors and standard curve regression analysis. Perform triplicate determinations for statistical reliability.
Given the potential for photolytic degradation in pharmaceutical compounds, assessment of photostability follows modified ICH Q1B guidelines with specific adaptations for this compound:
Diagram 1: Experimental workflow for photostability assessment
The irradiation intensity should be calibrated to deliver 25 minimal erythemal doses (MED) of solar-simulated light, representing a worst-case scenario exposure condition. For quantitative analysis, the percentage recovery of this compound is calculated by comparing pre- and post-irradiation concentrations, with photostability thresholds typically set at ≥90% recovery for acceptable stability [4].
For researchers seeking to enhance this compound solubility through salt formation, the following protocol based on published procedures provides guidance:
Salt Formation Reaction: Dissolve equimolar quantities of this compound (241.25 mg, 1.0 mmol) and selected counterion (oxalic acid, malonic acid, or acesulfame) in 10 mL of ethanol with gentle heating (40-45°C). Stir the mixture under reflux conditions for 4-6 hours [3].
Crystallization and Isolation: Gradually cool the reaction mixture to room temperature, then further to 4°C to promote crystallization. Collect the resulting crystals by vacuum filtration and wash with small portions of cold ethanol (2 × 1 mL) [3].
Purification: Recrystallize the crude product from appropriate solvents (typically ethanol-water mixtures) to achieve analytical purity. Dry under reduced pressure (0.1-0.5 mmHg) at room temperature for 24 hours [3].
Characterization: Confirm salt identity and purity through a combination of techniques including:
For parenteral administration in preclinical studies, this compound requires formulation approaches that address both solubility and stability challenges. The following table summarizes optimized injection formulations validated for in vivo applications:
Table 3: Injection Formulation Protocols for this compound
| Formulation | Composition | Preparation Method | Compatibility |
|---|---|---|---|
| Aqueous-based Injection | DMSO:Tween 80:Saline = 10:5:85 (v/v/v) | Add 100 μL DMSO stock to 50 μL Tween 80, mix, then add 850 μL saline | Compatible with IP, IV, IM, SC routes |
| PEG-based Injection | DMSO:PEG300:Tween 80:Saline = 10:40:5:45 (v/v/v/v) | Sequential addition with mixing after each step | Improved solubility for high-dose studies |
| Lipid Emulsion | DMSO:Corn oil = 10:90 (v/v) | Add 100 μL DMSO stock to 900 μL corn oil, mix thoroughly | Extended-release profile |
Each formulation employs strategic solubilization approaches, with the aqueous-based system providing compatibility with multiple administration routes while maintaining acceptable stability for short-term use. For all formulations, it is recommended to use freshly prepared solutions and conduct preliminary stability checks when used under novel experimental conditions [1].
Preclinical oral dosing of this compound requires formulations that ensure consistent bioavailability and chemical stability through the gastrointestinal tract:
0.5% CMC Na Suspension: Gradually disperse 250 mg of this compound in 100 mL of 0.5% carboxymethylcellulose sodium solution with continuous magnetic stirring. Homogenize using a high-shear mixer for 2-3 minutes to achieve uniform suspension. This formulation provides stable suspension for up to 24 hours when stored at 4°C [1].
PEG400 Solution: Dissolve this compound in PEG400 to achieve target concentration (typically 5-10 mg/mL) with gentle heating (not exceeding 40°C) and continuous stirring. This formulation offers enhanced solubility but may require stability assessment for long-term storage [1].
Diagram 2: Formulation selection strategy based on administration route
Long-term stability of this compound requires strict adherence to recommended storage protocols. As a solid powder, the compound remains stable for up to 3 years when stored at -20°C or for 2 years at 4°C, with protection from moisture and light [1]. For stock solutions in DMSO, stability is maintained for 6 months at -80°C or 1 month at -20°C. It is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation through crystallization and phase separation.
The use of stabilized solvents is recommended for all experimental preparations, including ethanol containing 0.1% BHT for oxidative protection. For long-term stability studies, implement a systematic monitoring approach with scheduled timepoints (e.g., 0, 1, 3, 6, 12 months) for potency and purity assessment using validated HPLC-UV methods [1] [3].
Robust analytical techniques are essential for accurate stability monitoring of this compound in various formulations:
HPLC-UV Analysis: Utilize a reversed-phase C18 column (150 × 4.6 mm, 5 μm) with mobile phase comprising water-acetonitrile-triethylamine (60:40:0.1, v/v/v) adjusted to pH 3.0 with phosphoric acid. Maintain flow rate at 1.0 mL/min with UV detection at 265 nm. The retention time for this compound under these conditions is typically 6.5-7.5 minutes [1] [3].
Thermal Analysis: Perform differential scanning calorimetry (DSC) with heating rate of 10°C/min from 25°C to 300°C under nitrogen purge. The characteristic melting endotherm for this compound appears at 232-233°C, with shifts indicating potential polymorphic transitions or degradation [1].
Structural Characterization: For salt forms, single-crystal X-ray diffraction provides definitive structural information, while Fourier-transform infrared (FTIR) spectroscopy offers rapid assessment of functional group integrity, particularly the hydrazone linkage and aromatic moieties [3].
Laboratory handling of this compound requires meticulous attention to contamination control to ensure experimental reliability. Use dedicated glassware for compound preparation, and avoid plasticware that may adsorb the compound or leach interfering substances. For weighing operations, use pre-tared containers and maintain conditions below 40% relative humidity to prevent moisture uptake. All experimental procedures should include appropriate controls to detect potential degradation, including system suitability tests and reference standard comparisons.
The experimental stability of this compound represents a critical consideration in anti-tuberculosis drug development and research. Through careful attention to physicochemical properties, implementation of appropriate formulation strategies, and adherence to validated analytical protocols, researchers can effectively manage the stability challenges associated with this compound. The recent development of pharmaceutical salt forms with enhanced solubility characteristics provides promising avenues for improving the compound's pharmaceutical performance while maintaining stability. By applying the protocols and recommendations outlined in these application notes, researchers can generate reliable, reproducible data to advance therapeutic development using this important anti-TB agent.
Salinazid (C₁₃H₁₁N₃O₂), with a molecular weight of 241.25 g/mol (CAS No. 495-84-1), is an anti-tuberculosis drug. Its bioavailability is influenced by its solubility profile [1] [2].
The table below summarizes its core properties and available solubility data:
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ | [1] [2] |
| Molecular Weight | 241.25 g/mol | [1] [2] |
| Melting Point | 232-233 °C (conflicting value: 251 °C also reported) | [1] [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Log P | 1.942 | [2] |
| Solubility in DMSO | ~5 mg/mL (~20.73 mM) | [1] |
| Solubility in DMF | 10 mg/mL | [1] |
| Solubility in Water (PBS pH 7.2) | Limited; 0.23 mg/mL in DMF:PBS (1:3) mixture | [1] |
One study measured this compound's equilibrium solubility in solvents modeling biological media, which is critical for predicting its behavior in the body. The solubility, reported as less than 10⁻³ mole fraction, increases in the following order [3]: Buffer (pH 7.4) < Buffer (pH 2.0) < Octanol
This low solubility in aqueous buffers aligns with the challenges noted for drug development, where poor aqueous solubility can limit absorption and complicate formulation [4].
Proper storage is crucial for maintaining the stability of chemical compounds. The following guidelines for this compound are compiled from chemical suppliers:
| Condition | Recommendation |
|---|---|
| Long-term Storage | Store as a powder at -20°C for 2-3 years. |
| Solution Storage | Store in solvent (e.g., DMSO) at -80°C for 6 months or -20°C for 1 month. |
| Shipping | Stable at ambient temperature for a few days during ordinary shipping. |
| Handling | For research use only. Not for human use. |
Based on general principles of pharmaceutical development for compounds with low aqueous solubility, several strategies can be explored to enhance this compound's solubility [4]. The workflow for selecting a strategy can be visualized as follows:
The following protocol is adapted from general best practices in pharmaceutical sciences, as detailed methodologies for this compound were not fully available in the search results [4].
1. Preparation:
2. Sampling & Analysis:
3. Data Collection:
The logical flow and components of this protocol are summarized in the diagram below:
The available data has some limitations that you should address in your work:
Salinazid (Molecular Formula: C₁₃H₁₁N₃O₂, Molecular Weight: 241.25 g/mol) represents a chemical entity with potential therapeutic applications requiring systematic development toward clinical use [1]. Preclinical studies form the foundational stage of drug development, designed to obtain essential information about the safety and biological efficacy of a drug candidate before human testing [2]. These studies encompass in vitro, in vivo, ex vivo, and in silico models conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure reliability and reproducibility of results [2] [3]. The primary objectives at this stage include establishing proof-of-concept, identifying lead candidates, determining appropriate formulation and delivery methods, and collecting sufficient safety data to justify human clinical trials [2] [3].
The transition from preclinical research to clinical trials requires submission of an Investigational New Drug (IND) application to regulatory authorities such as the FDA or EMA [4]. This application must include comprehensive data from animal studies, manufacturing information, clinical protocols, and information about investigators [4]. The IND review team comprises specialists including a medical officer, statistician, pharmacologist, pharmacokineticist, and chemist who collectively evaluate the application [4]. For this compound to progress through this pathway efficiently, a strategic approach to treatment duration optimization must be implemented early in the development process, with particular attention to factors that influence dosing regimens and therapeutic windows [2] [3].
Table: Fundamental Properties of this compound
| Property | Specification | Significance in Development |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ | Determines physicochemical characteristics |
| Molecular Weight | 241.25 g/mol | Impacts bioavailability and distribution |
| Percent Composition | C 64.72%, H 4.60%, N 17.42%, O 13.26% | Influences metabolic potential |
| Standard InChIKey | VBIZUNYMJSPHBH-UHFFFAOYSA-N | Unique chemical identifier |
| Hydrogen Bond Donor Count | 2 | Affects membrane permeability |
| Hydrogen Bond Acceptor Count | 5 | Influences solubility characteristics |
The traditional "one-duration-fits-all" approach to therapeutic development has demonstrated significant limitations, particularly for chemical entities targeting complex diseases. Research in tuberculosis therapeutics has revealed that risk stratification methods can substantially improve treatment outcomes by aligning duration with individual patient factors [5]. This approach is readily adaptable to this compound development. Through the creation of parametric time-to-event models that incorporate critical baseline and on-treatment characteristics, developers can establish patient risk groups requiring different treatment durations to achieve target cure rates [5]. These models typically demonstrate area under the curve (AUC) values of approximately 0.72 for predicting unfavorable outcomes, indicating reasonable discriminatory power for implementing stratified medicine approaches [5].
The risk stratification algorithm employs exact regression coefficients of predictors to calculate individual risk scores and determine optimal treatment duration necessary to reach a specified target cure rate [5]. This methodology typically categorizes patients into three distinct groups:
This stratified approach addresses the 3.7-fold higher hazard risk of unfavorable outcomes that high-risk groups experience under standardized treatment durations compared to low-risk groups [5].
The development of a robust risk stratification model for this compound requires identification and quantification of relevant predictor variables that significantly impact treatment outcomes. Based on validated frameworks from infectious disease therapeutics, six critical factors should be incorporated into the risk stratification algorithm [5]:
These variables collectively provide a comprehensive assessment of individual patient characteristics and early treatment response patterns that inform optimal duration selection [5]. The integration of these factors into a quantitative model allows for precise duration individualization rather than relying on population averages.
Table: Risk Group Definitions and Treatment Duration Recommendations
| Risk Category | Population Percentage | Recommended Duration | Target Cure Rate | Hazard Ratio vs. Low-Risk |
|---|---|---|---|---|
| Low Risk | 28% | ≤18 weeks | ≥93% | Reference |
| Moderate Risk | 46% | 19-24 weeks | ≥93% | 2.4-fold (1.9-2.9) |
| High Risk | 26% | >24 weeks | ≥93% | 3.7-fold (2.7-5.1) |
Absorption, Distribution, Metabolism, and Excretion (ADME) profiling constitutes a critical component of preclinical development, directly informing appropriate dosing regimens and treatment durations [6] [7]. The following protocols provide standardized methodologies for characterizing this compound's pharmacokinetic profile:
In Vitro Absorption Assessment
Distribution Studies
Metabolism Studies
Excretion Assessment
Toxicology studies identify potential target organs of toxicity, determine the therapeutic index, and establish safe starting doses for clinical trials [2] [3]. The following protocols outline essential safety assessment procedures for this compound:
Repeat-Dose Toxicity Study
Genetic Toxicology Assessment
Safety Pharmacology Core Battery
The following workflow illustrates the comprehensive approach to stratifying patients and determining optimal this compound treatment duration based on individual risk factors:
Diagram 1: Risk stratification workflow for determining optimal this compound treatment duration
The assessment of this compound's pharmacokinetic profile requires a systematic approach encompassing multiple experimental models and analytical techniques:
Diagram 2: Comprehensive ADME evaluation workflow for this compound characterization
A tiered approach to safety assessment ensures comprehensive identification of potential toxicities while conserving resources:
Diagram 3: Preclinical toxicology assessment cascade for comprehensive this compound safety profiling
The transition from preclinical research to clinical trials requires careful planning and execution of IND-enabling studies that meet regulatory standards [3]. For this compound, the following comprehensive approach is recommended:
Regulatory Guideline Compliance: Ensure all preclinical studies adhere to Good Laboratory Practice (GLP) standards where required [2]. Key guidelines include ICH S1 (carcinogenicity testing), ICH S2 (genetic toxicology), ICH S3 (pharmacokinetics), ICH S4 (repeat-dose toxicity), ICH S5 (reproductive toxicology), ICH S6 (biotechnological products), and ICH S7 (safety pharmacology) [3]. Early engagement with regulatory authorities through pre-IND meetings is crucial to align on study designs and requirements [4].
IND Application Components: The IND submission for this compound should include the following key elements [4]:
First-in-Human Dose Calculation: The recommended starting dose for initial clinical trials should be determined based on the no observed adverse effect level (NOAEL) from the most sensitive animal species, applying appropriate safety factors [3]. Typically, the starting dose is 1/10 or 1/20 of the NOAEL equivalent dose in humans, or 1/6 of the human equivalent dose that caused minimal toxicity in animals, using body surface area conversion factors [3].
The design of clinical trials for this compound should incorporate the risk stratification principles established during preclinical development to optimize treatment duration across patient populations:
Phase 1 Trial Design: Initial human studies should focus on safety, tolerability, and pharmacokinetics in healthy volunteers (unless this compound has specific toxicity concerns that warrant testing in patient populations) [4]. These studies typically involve 20-100 participants and last several months [4]. Key objectives include:
Phase 2 Trial Design: These studies should enroll several hundred patients with the target condition and last from several months to two years [4]. For this compound, Phase 2 trials should:
Phase 3 Trial Design: These pivotal studies should enroll 300-3,000 patients and last 1-4 years [4]. The design should:
Endpoint Selection: Primary endpoints should include both clinical outcomes (e.g., cure rates, survival) and patient-reported outcomes. Secondary endpoints should capture treatment duration optimization benefits, including reduced medication burden, improved quality of life, and lower healthcare utilization.
The optimization of this compound treatment duration represents a critical opportunity to enhance therapeutic outcomes while minimizing risks. The risk-stratified approach outlined in these Application Notes and Protocols provides a framework for moving beyond traditional "one-duration-fits-all" paradigms toward personalized medicine principles [5]. By integrating comprehensive ADME profiling, rigorous safety assessment, and quantitative risk prediction modeling, developers can maximize the potential of this compound to address unmet medical needs.
Successful implementation of this strategy requires early and continuous alignment between preclinical findings and clinical development plans [2] [3]. The risk stratification tools should be refined throughout development as additional data become available, creating a continuously improving cycle of optimization. Furthermore, engagement with regulatory authorities should emphasize the scientifically rigorous approach to treatment duration individualization, highlighting the potential benefits for patient safety and treatment efficacy [4].
This comprehensive framework not only supports the efficient development of this compound but also establishes a methodology applicable to other therapeutic agents where treatment duration significantly impacts clinical outcomes. By adopting these detailed protocols and application notes, researchers and drug development professionals can systematically address the challenges of treatment optimization while advancing innovative approaches to therapeutic development.
High-throughput screening (HTS) is an automated, drug discovery technique that allows researchers to rapidly conduct hundreds of thousands of chemical, genetic, or pharmacological tests [1]. The primary goal of HTS is to identify "hits"—active compounds, antibodies, or genes that modulate a specific biomolecular pathway [1]. These hits then provide the starting points for drug design and for understanding the interaction or role of a particular biological target [2] [1].
A typical HTS system involves several key components: automated robotics for liquid handling, microtiter plates (with 96, 384, 1536, or even more wells), sensitive detectors, and data processing software [1]. This setup enables the testing of large, structurally diverse compound libraries at a rate that can exceed 100,000 compounds per day, a scale often referred to as ultra-high-throughput screening (uHTS) [2] [3]. While powerful, HTS is associated with high costs, technical complexity, and the potential for false positives and negatives, which necessitates rigorous assay design and data analysis [3].
This protocol outlines a cell-based, phenotypic screening approach to identify this compound's activity. The example objective is to find compounds that rescue cell death, but this can be adapted to your specific phenotypic or target-based readout.
The diagram below illustrates the complete HTS workflow for this compound, from plate preparation to hit confirmation.
Table 1: Key Equipment for HTS with this compound
| Category | Specific Equipment/Reagent | Notes/Specifications |
|---|---|---|
| Automation | Automated liquid handling robot | Capable of nanoliter dispensing [1] |
| Microplates | 384-well microtiter plates | White plates for luminescence assays [4] |
| Library | This compound stock solution & compound library | Dissolved in DMSO; concentration TBD by researcher |
| Detection | Luminescent plate reader | Compatible with 384-well format [4] |
| Cells & Reagents | Appropriate cell line | Select based on biological target/pathway |
| CellTiter-Glo Luminescent Viability Assay | Or other validated viability reagent [4] | |
| Software | Data analysis platform (e.g., KNIME, R) | For normalization and hit identification [4] |
Assay Plate Preparation:
Reaction and Readout:
Data Analysis and Hit Identification Workflow: The process for transforming raw data into confirmed hits involves several quality control and statistical steps, as shown in the following workflow.
Table 2: Key Quality Control Metrics for HTS Assay Validation
| Metric | Formula/Description | Interpretation |
|---|
| Z'-factor | 1 - [3×(σₚ + σₙ) / |μₚ - μₙ| ] | >0.5: Excellent assay 0 to 0.5: Acceptable <0: Unacceptable [4] | | Signal-to-Background (S/B) | μₚ / μₙ | A higher ratio indicates a better signal window. | | Coefficient of Variation (CV) | (σ / μ) × 100 | Measures precision; a lower CV (%) indicates less dispersion in controls. | | Strictly Standardized Mean Difference (SSMD) | (μₚ - μₙ) / √(σₚ² + σₙ²) | Directly assesses effect size; superior to Z' for hit selection in confirmatory screens [1]. |
Legend: σₚ/σₙ = standard deviation of positive/negative controls; μₚ/μₙ = mean of positive/negative controls.
Effective data management is crucial. The large volume of data generated by HTS necessitates the use of data science platforms (e.g., KNIME, R) rather than spreadsheet-based tools for robust processing and visualization [4]. A major challenge in HTS is the generation of false positives, which can arise from assay interference, chemical reactivity, autofluorescence, or colloidal aggregation [3]. Using in silico triage methods, including machine learning models trained on historical HTS data, can help rank outputs and identify high-probability hits [3].
For a more thorough pharmacological profile of this compound, consider Quantitative HTS (qHTS). Unlike traditional HTS that tests compounds at a single concentration, qHTS generates full concentration-response curves for each compound in the library [1]. This approach, leveraged by automation and low-volume assays, allows for the direct determination of EC₅₀ (half-maximal effective concentration), maximal response, and Hill coefficient (nH) right from the primary screen [1]. This provides immediate insight into the potency and efficacy of this compound and enables the assessment of nascent structure-activity relationships (SAR) across a chemical series [1].
The core challenge with Salinazid is its poor aqueous solubility, which can hinder its absorption and bioavailability. The following table summarizes the most relevant techniques for solubility enhancement, with a focus on methods directly supported by the search results for this compound.
| Technique | Mechanism of Action | Key Findings/Application to this compound | Stability in Aqueous Dissolution |
|---|---|---|---|
| Salt Formation (Oxalate) [1] | Creates a new, more soluble crystalline form through proton transfer. | Provides a 33-fold solubility improvement over pure this compound API [1]. | Stable [1] |
| Salt Formation (Acesulfame) [1] | Creates a new, more soluble crystalline form through proton transfer. | Provides an 18-fold solubility improvement over pure this compound API [1]. | Stable [1] |
| Salt Formation (Malonate/Malate) [1] | Creates a new crystalline form. | Salts are formed but undergo rapid solution-mediated transformation back to pure, less soluble this compound [1]. | Unstable [1] |
| Use of Surfactants/Solubilizers [2] | Reduces surface tension, incorporates drug into micelles. | Recommended for in vivo formulations (e.g., Tween 80, Cremophor) to maintain drug in solution [2]. | Varies by formulation. |
| Solid Dispersion [3] [4] | Dispersion of drug at a molecular level in a hydrophilic polymer matrix. | A general technique for poorly soluble drugs; increases surface area and wettability. Specific polymers for this compound not detailed in search results. | Risk of recrystallization over time if metastable. |
This section outlines a general experimental workflow for screening potential salts and determining their thermodynamic solubility, based on the methods used in the cited research [1].
To screen various counterion acids (e.g., Oxalic acid, Acesulfame) for salt formation with this compound and to determine the aqueous solubility of the resulting crystalline salts.
The entire salt screening and evaluation process can be visualized in the following workflow:
Key Steps Explained:
Q1: Why should I make a salt instead of using the pure API? Salt formation can significantly alter the solid-state properties of an API. For this compound, research shows that forming an oxalate salt can improve its intrinsic aqueous solubility by 33 times compared to the pure form, which directly addresses the primary bioavailability challenge [1].
Q2: The malonate salt of this compound dissolved well initially but quickly precipitated. Why? This behavior, described as incongruent dissolution and solution-mediated transformation, occurs when the salt is metastable in the dissolution medium. It dissolves initially, but as the local concentration increases, it creates a supersaturated environment with respect to the more stable, but less soluble, pure this compound form, causing the pure API to precipitate out [1].
Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which is more important for formulation?
Q1: What are the specific stability problems with pure Salinazid? Pure this compound (also known as Salizid or NSC-33760) [1] faces challenges related to its dissolution. During aqueous dissolution experiments, certain solid forms of this compound can dissolve incongruently and rapidly undergo a solution-mediated transformation to a less soluble form, ultimately converting back to the pure this compound crystal. This leads to unpredictable and poor solubility [2].
Q2: What is the most effective strategy to improve this compound's solubility and stability? Forming pharmaceutical salts of this compound is a highly effective strategy. Research shows that creating salts with specific co-formers can significantly enhance aqueous solubility and create a stable dissolution profile by preventing the undesirable transformation seen in the pure form [2].
Q3: Which this compound salts have shown the most promise? Studies have identified two salts with superior stability and solubility profiles:
Q4: How are these stable salts formed and characterized? The crystal structures of successful salts are determined using single-crystal X-ray diffraction. The stability is attributed to specific hydrogen bond motifs within the crystal structure. For instance, the stable oxalate and malate salts are stabilized by a bifurcated N⁺–H···O⁻ and N⁺–H···O hydrogen bond synthon, while other motifs can lead to instability [2].
Q5: How should I handle and store this compound in the lab? For the solid powder, it is recommended to store it at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (2 years). For stock solutions dissolved in DMSO, storage at -80°C is advised for up to 6 months, or at -20°C for 1 month [3].
Here are summarized methodologies and key data from foundational studies to guide your experiments.
Table 1: Key Experimental Data for this compound and Its Salts
| Property / Compound | Pure this compound | This compound Oxalate | This compound Acesulfame | This compound Malonate/Malate |
|---|---|---|---|---|
| Solubility Improvement (vs. pure API) | Baseline | 33x [2] | 18x [2] | Dissolves incongruently [2] |
| Dissolution Stability | N/A | Stable [2] | Stable [2] | Unstable (transforms) [2] |
| Key Stabilizing Interaction | N/A | Bifurcated N⁺–H···O⁻/O synthon [2] | Information not specified in source | Pyridinium-carboxylate heterosynthon (malonate) [2] |
| Melting Point | 232-233°C [3] | Information not specified in source | Information not specified in source | Information not specified in source |
| Storage (Solid) | -20°C [3] | Information not specified in source | Information not specified in source | Information not specified in source |
Protocol 1: Salt Formation and Screening This is a generalized protocol based on the research [2].
Protocol 2: Dissolution and Stability Testing
The following diagram, generated with Graphviz, illustrates the decision-making workflow for overcoming this compound's stability problems, based on the research data.
Diagram: Strategy for Improving this compound Stability
The following table summarizes the core identification and chemical information for this compound as found in drug databases [1].
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Drug Status | Experimental [1] |
| Synonym | Salizid [1] |
| CAS Number | 495-84-1 [1] |
| Molecular Formula | C₁₃H₁₁N₃O₂ [1] |
| Molecular Weight | 241.09 Da [1] |
| SMILES | OC1=C(\C=N\NC(=O)C2=CC=NC=C2)C=CC=C1 [1] |
| Related Salt Forms | Oxalate, Acesulfame, Malonate, Malate [2] |
A key study highlights solubility and solid-form stability as a significant factor that can impact experimental results with this compound [2].
Based on the identified variability, here is a sample entry for your technical support center.
Issue: Significant variability is observed in dissolution testing or solubility measurements between different batches or forms of this compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
|---|---|
| Use of unstable salt forms (e.g., Malonate, Malate). | Verify and standardize the solid form of this compound used in experiments. Consider switching to a stable salt form like This compound Oxalate or This compound Acesulfame, which provide a substantial solubility improvement and remain stable during dissolution [2]. |
| Polymorphism or solid-form change during processing or storage. | Characterize the solid state of your API before experiments using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency. |
| Inherent low solubility of the pure API. | Use salt forms specifically developed for enhanced solubility. The oxalate salt, for instance, has been shown to offer a 33-fold solubility improvement over pure this compound [2]. |
For researchers aiming to characterize this compound salt forms to mitigate variability, the following general workflow is recommended. The diagram below outlines the key steps.
Experimental Protocol Overview:
Q1: What are the common types of interference I should investigate for my Salinazid assay? Interference in analytical methods generally falls into a few key categories. Investigating these systematically is crucial for method validation [1].
Q2: What experimental protocols can I use to identify and quantify interference? The following experiments are standard in method validation to estimate systematic error from interference.
This test estimates the constant systematic error caused by a specific interferent.
Difference = Average (Sample A) - Average (Sample B).This test estimates proportional systematic error and confirms the method measures this compound without interference from the matrix.
% Recovery = (Measured Concentration / Theoretical Spiked Concentration) * 100For a complete assay validation, beyond interference testing, you should evaluate the following parameters as per ICH and FDA guidelines. The table below summarizes the typical requirements for an assay like this compound [2].
| Validation Characteristic | Description | Typical Acceptance Criteria for Assay |
|---|---|---|
| Accuracy | Closeness of measured value to true value | Mean recovery of 90-110% (often 98-102%) |
| Precision (Repeatability) | Agreement under same conditions over a short time | RSD ≤ 1% for drug substances/products |
| Intermediate Precision | Within-laboratory variations (different days, analysts, equipment) | RSD ≤ 2% |
| Specificity | Ability to measure analyte accurately in the presence of other components | No interference from placebo, impurities, or degradation products |
| Linearity | Ability to obtain results proportional to analyte concentration | Correlation coefficient (r²) ≥ 0.999 |
| Range | Interval between upper and lower levels of analyte that demonstrates acceptable linearity, accuracy, and precision | Concludes the interval over which linearity and accuracy are obtained, e.g., 80-120% of target concentration |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters | System suitability criteria are met despite variations |
The flowchart below outlines the logical process for investigating and resolving interference in your this compound assay.
Figure: A logical workflow for troubleshooting this compound assay interference, guiding from problem observation to resolution.
While direct studies on this compound are limited, general and research-driven strategies can be highly effective.
Before optimizing detection, it's crucial to understand the compound's inherent properties, as they directly influence method selection. The data below is consolidated from chemical databases [1] [2] [3].
| Property | Specification |
|---|---|
| Generic Name | Salinazid [1] |
| Synonyms | Salizid; Nupasal; Nilazid; Salicylaldehyde Isonicotinoylhydrazone (SIH) [1] [2] [3] |
| CAS Number | 495-84-1 [1] [2] [3] |
| Molecular Formula | C₁₃H₁₁N₃O₂ [1] [2] [4] |
| Molecular Weight | 241.09 g/mol (monoisotopic) [1] / 241.25 g/mol [2] [4] |
| Melting Point | 232-233 °C [2], or 245-249 °C [3] |
| Purity | ≥95.0% to >98% (typical for research suppliers) [2] [3] |
| Solubility (DMSO) | ≥ 250 mg/mL (~1036.27 mM) [2] |
| Storage Conditions | Refrigerated (0-10°C), air-sensitive, store under inert gas [3] |
Here are common challenges and solutions based on general principles of biosensor optimization and assay development.
| Issue | Possible Cause | Troubleshooting Steps |
|---|---|---|
| Low Signal Output | Low affinity of the capture element (e.g., antibody, enzyme). | Engineer the capture element for higher affinity and specificity [5]. Immobilize the biorecognition element on a nanomaterial to enhance signal [6]. |
| Inefficient signal transduction. | Switch from a colorimetric to a more sensitive electrochemical or optical method [6]. Use nanomaterials like gold nanoparticles or quantum dots to amplify the signal [6]. | |
| High Background Noise | Non-specific binding of interferents. | Optimize the blocking buffer and include surfactants like Tween-20 in wash buffers. Use a more specific biorecognition element (e.g., monoclonal vs. polyclonal antibody) [5]. |
| Environmental factors (temperature, pH). | Implement strict environmental controls and validate assay performance under these conditions. | |
| Poor Reproducibility | Inconsistent bioreceptor immobilization. | Standardize the immobilization protocol (e.g., use consistent concentrations, reaction times, and surface chemistry) [5]. |
| Variations in sample matrix. | Implement a sample clean-up step or dilute samples in a consistent matrix to normalize effects [7]. |
Q1: What are the main categories of biosensors I can adapt for this compound detection? There are three primary types of genetically encoded biosensors you can engineer, each with different outputs [5]:
Q2: How can nanotechnology improve my this compound sensor's performance? Nanomaterials are pivotal for enhancing sensitivity. You can incorporate them in the following ways [6]:
Q3: My sensor's dynamic range is too narrow. How can I broaden it? The dynamic range of a biosensor is tied to the affinity of its biorecognition element. To address this [5]:
The following diagram outlines a general workflow for developing and optimizing a biosensor for a small molecule like this compound, incorporating key optimization strategies.
For physical sensors (e.g., electrochemical or RF inter-digitated capacitors (IDCs)), the geometric design is critical. Researchers are now using advanced algorithms to find the optimal design parameters. The table below compares several powerful optimization techniques you can implement in software like MATLAB or Python [8].
| Optimization Technique | Inspiration | Key Principle | Suitability for Sensor Design |
|---|---|---|---|
| Binary Particle Swarm (BPSO) | Social behavior of birds/fish | Particles "fly" through design space, sharing information to find the global optimum [8]. | Excellent for balancing exploration of new designs and refinement of known good ones [8]. |
| Ant Colony (ACO) | Foraging behavior of ants | Uses "pheromone trails" to probabilistically build better solutions over iterations [8]. | Good for path optimization and combinatorial design problems. |
| Artificial Bee Colony (ABC) | Foraging behavior of honey bees | Employs "employed", "onlooker", and "scout" bees to explore and exploit solutions [8]. | Shows promise but may require more computational time [8]. |
| Reinforcement Learning BPSO | Machine learning | Combines BPSO with a learning policy to reward efficient search paths [8]. | Most Effective: Offers superior sensor sensitivity and uses time more efficiently than other methods [8]. |
I hope this technical guide provides a robust foundation for your work on this compound detection. The field of biosensor development is highly interdisciplinary, so leveraging insights from nanomaterials, genetic engineering, and advanced algorithms is key to achieving high sensitivity.
Here are answers to common challenges in metabolite identification, particularly for peptide drugs or complex molecules.
| Question | Issue Description | Troubleshooting Steps & Solutions |
|---|---|---|
| #1 How to handle numerous, complex metabolites? | In vivo studies can yield dozens of metabolites via various enzymes, making comprehensive identification difficult [1]. | Use a hybrid analytical approach. Combine background subtraction, mass loss filtering, and feature ion extraction. Employ both targeted and non-targeted methods with multiple data processing software (e.g., Compound Discoverer, BioPharma Finder) and manual verification [1]. |
| #2 How to address low analyte concentration and weak UV absorption? | Low dosage and weak UV signals make detection hard. Relying solely on MS can cause ionization variance [1]. | Prioritize high-sensitivity LC-HRMS. Use the mass peak area for semi-quantification but be aware of its limitations. For multi-charged ions, establish a consistent protocol for ion selection (e.g., using the combined mass peak area) [1]. |
| #3 What to do when software struggles with cyclic peptide data? | Data software often fails to identify metabolites of cyclic peptides with non-standard bonds, requiring manual work [1]. | Do not rely on software alone. Implement a combined software and manual data processing strategy. Manually review and interpret data, especially for complex cyclic structures [1]. |
| #4 How to choose the right in vitro experimental system? | Incorrect system selection leads to missed metabolites. Metabolism sites vary by peptide size and type [1]. | Match the system to the drug's properties: • Kidney S9/Homogenate: Primary for peptides >1,000 Da. • Liver S9/Hepatocytes: Primary for peptides <1,000 Da (especially cyclic) and CYP450 metabolism. • Plasma/Whole Blood & SIF/SGF: Essential for all, especially oral drugs [1]. |
The table below outlines standard protocols for preparing samples from different biological systems for LC-MS analysis.
| Experimental System | Sample Preparation Workflow | Key Application & Note |
|---|
| Organ S9 Fractions (e.g., Kidney, Liver) | 1. Incubate drug with S9 fraction and co-factors. 2. Terminate reaction with organic solvent (e.g., cold methanol). 3. Centrifuge to precipitate proteins. 4. Collect supernatant, dry under nitrogen, and reconstitute in MS-compatible solvent [1]. | Used to identify tissue-specific metabolites. Liver S9 is suitable when CYP450 metabolism is expected [1]. | | Blood/Plasma | 1. Precipitate Proteins by adding a cold organic solvent (e.g., Acetonitrile or Methanol) to the sample (e.g., 300µL ACN to 100µL plasma). 2. Vortex mix vigorously. 3. Centrifuge at high speed (e.g., 10,000 g). 4. Collect the clear supernatant for analysis [2]. | A quick "dilute-and-shoot" may work for urine. For plasma/serum, protein precipitation is the standard method to reduce matrix interference [2]. | | Dried Blood Spot (DBS) | 1. Spot a small drop of whole blood onto filter paper. 2. Air-dry for several hours. 3. Punch out a disc from the spot. 4. Extract metabolites by soaking the disc in a solvent (e.g., methanol) [2]. | An emerging technique ideal for minimal sample volume, easy storage, and transport. Useful for large-scale studies [2]. |
The following diagrams, created with Graphviz, illustrate the logical workflow for identifying metabolites.
Overall Metabolite ID Workflow
Data Processing Strategy
Since "this compound" is not covered in the search results, you will need to invest in foundational characterization. I suggest you:
Understanding the compound's characteristics is the first step in troubleshooting. The table below summarizes key data for this compound.
| Property | Specification / Value |
|---|---|
| CAS Number | 495-84-1 [1] [2] |
| Molecular Formula | C₁₃H₁₁N₃O₂ [3] [1] [2] |
| Molecular Weight | 241.25 g/mol [3] [1] [2] |
| Purity | ≥98% (for research use) [1] |
| Appearance | Solid at room temperature [1] |
| Melting Point | 232-233 °C [1] |
| Solubility (DMSO) | ≥ 250 mg/mL (~1036.27 mM) [1] |
Key Handling Guidelines:
Here are some common problems you might encounter and how to address them.
| Problem | Potential Causes | Solutions & Considerations |
|---|
| Unexpected High Toxicity | Concentration too high; solvent cytotoxicity; incorrect cell model. | - Perform a full dose-response curve to establish IC₅₀.
While a detailed protocol for this compound is not available, the following workflow and mechanistic insights can guide your experiments.
General Workflow for Toxicity Assessment This diagram outlines a typical workflow you can adapt to test this compound on your cell lines.
Preparation of In Vivo Formulations For animal studies, this compound requires formulation. Here is one example from a supplier [1]:
Investigating the Mechanism of Toxicity this compound is described as a copper ionophore [2]. This property can disrupt cellular metal homeostasis and induce oxidative stress, a common mechanism of cell toxicity. Your investigation could focus on:
Q1: What is the primary known mechanism of this compound? this compound is primarily described as a potent copper (Cu(II)) ionophore. This means it can transport copper ions across cell membranes, disrupting metal homeostasis which can lead to oxidative stress and selective cell death [2].
Q2: How should I handle and store this compound to ensure its stability?
Q3: The compound is precipitating in my cell culture media. What can I do? This is likely due to the "crash" of a water-insoluble compound when a DMSO stock is added to the aqueous medium.
This compound is an anti-tuberculosis drug, and one of the primary challenges in working with such compounds is often poor solubility, which can be a source of various experimental artifacts [1] [2].
The table below summarizes key physicochemical data for this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ [1] [3] |
| Molecular Weight | 241.25 g/mol [1] [3] |
| Melting Point | 232-233 °C [1] [2] |
| LogP | 1.94 [1] |
| Solubility in DMSO | ~1036 mM (≥ 250 mg/mL) [1] |
A key study investigated pharmaceutical salts of this compound to overcome its solubility limitations. The findings are summarized below [4]:
| Salt Form | Solubility Improvement (vs. Pure API) | Stability in Aqueous Solution |
|---|---|---|
| Oxalate | 33 times | Stable - no transformation |
| Acesulfame | 18 times | Stable - no transformation |
| Malonate | Not specified | Unstable - rapid transformation to pure this compound |
| Malate | Not specified | Unstable - rapid transformation to pure this compound |
"Non-specific effects" often manifest as Non-Specific Binding (NSB) in assays, where the molecule interacts with surfaces or components other than the intended target. The strategies below, while general, are foundational for troubleshooting.
The following table outlines common buffer and additive modifications to mitigate NSB:
| Method | Mechanism of Action | Example Protocol & Conditions |
|---|---|---|
| Adjust Buffer pH | Modifies overall charge of molecules to reduce charge-based interactions. | Prepare a buffer with a pH at or near the isoelectric point (pI) of your primary protein of interest. Caution: Ensure the pH is within a range that maintains the biological activity of your system [5]. |
| Use Additives | Acts as a blocking agent, occupying non-specific sites on surfaces and tubing. | Incorporate 1% Bovine Serum Albumin (BSA) into your running buffer and sample solutions [5]. |
| Add Surfactants | Disrupts hydrophobic interactions by masking hydrophobic patches. | Add a low concentration (e.g., 0.05%) of a mild detergent like Tween 20 to all buffers [5]. |
| Increase Ionic Strength | Shields electrostatic charges on molecules and surfaces to prevent charge-based binding. | Add NaCl to your buffer to a final concentration of 150-200 mM [5]. |
The following diagram illustrates a logical workflow for systematically diagnosing and addressing non-specific binding in your experiments.
The following table summarizes key information about Isoniazid, a first-line medication for tuberculosis (TB) [1] [2].
| Aspect | Description |
|---|---|
| Drug Class | Antibiotic, Hydrazide derivative [2] |
| Primary Use | Treatment and prevention of latent and active Mycobacterium tuberculosis infection [1] [2] |
| Mechanism of Action | Prodrug activated by bacterial catalase-peroxidase (KatG). Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall [3] [1]. |
| Efficacy in Latent TB (LTBI) | Reduces the risk of developing active TB. 6-month and 9-month daily regimens are standard, with efficacy demonstrated in multiple studies [4] [5] [6]. |
| Common Side Effects | Peripheral neuropathy, elevated liver enzymes, nausea, vomiting [3] [2]. |
| Serious Adverse Effects | Hepatotoxicity (liver injury), which can be severe or fatal [3] [7] [2]. |
| Key Considerations | - Co-administration of Vitamin B6 (pyridoxine) is recommended to prevent neuropathy [1] [2].
For research purposes, here are some key experimental findings and methodological details related to Isoniazid's efficacy, as found in systematic reviews and meta-analyses.
Efficacy in Different Populations:
The search results provide detailed insights into the molecular mechanisms of Isoniazid, particularly its therapeutic action and how it causes liver injury. The following diagram synthesizes this information to show the key pathways involved in Isoniazid-induced hepatotoxicity.
Diagram Title: Proposed Mechanisms of Isoniazid-Induced Liver Injury
This diagram illustrates that Isoniazid's hepatotoxicity is a multi-faceted process [7]:
The table below summarizes the key characteristics of this compound found in the literature.
| Property | Description |
|---|---|
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide [1] |
| Molecular Formula | C₁₃H₁₁N₃O₂ [2] [1] [3] |
| Molecular Weight | 241.25 g/mol [2] [1] [3] |
| CAS Number | 495-84-1 [1] [3] |
| Primary Biological Activity | Anti-tuberculosis (TB) drug; potent Cu(II) ionophore [1] [3] |
| Reported Experimental Use | Preferentially kills HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells in vitro [3] |
Should you need to generate this data, here are generalized protocols for the key experiments required to determine a therapeutic index, based on standard preclinical practices [4].
1. In Vitro Cytotoxicity Assay (To Determine IC₅₀)
2. In Vivo Efficacy and Toxicity Study (To Determine ED₅₀ and TD₅₀/LD₅₀)
This compound is identified as a copper ionophore [3]. The diagram below illustrates how this mechanism might lead to its biological effects.
Available chemical and pharmacological data describes this compound primarily as an anti-tuberculosis agent [1] [2]. It is a small molecule with a molecular formula of C13H11N3O2 and a molecular weight of 241.25 g/mol [2]. The table below summarizes its basic information.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Synonym | Salizid [1] |
| CAS Number | 495-84-1 [1] [2] |
| Drug Category | Anti-tuberculosis (TB) drug [2] |
| Molecular Weight | 241.25 g/mol [2] |
| Status | Experimental (for research use only) [1] [2] |
The search results do not contain experimental data or protocols regarding the anti-inflammatory activity of this compound. In the context of drug research, a compound's primary indication does not always preclude other activities. However, confirming such potential requires direct experimental evidence, which is currently unavailable in the searched literature.
For your research on anti-inflammatory agents, it is valuable to know the established targets and pathways in this field. The diagram below outlines the primary signaling pathways involved in inflammation that are commonly targeted by anti-inflammatory drugs [3] [4] [5].
Since the existing data is insufficient, you could explore these directions to validate this compound's anti-inflammatory potential:
Salinazid is recognized as an anti-tuberculosis drug, also known by aliases such as Nupasal and Nilazid [1]. The tables below consolidate its key physicochemical and solubility properties, which are crucial for formulation development, especially in combination therapies where solubility can impact drug delivery and efficacy [2] [3].
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.25 g/mol |
| CAS Number | 495-84-1 |
| Melting Point | 232-233 °C |
| LogP | 1.942 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Table 2: Solubility and Thermodynamic Data of this compound [3]
| Solvent | Solubility Trend (293.15 to 313.15 K) | Key Finding |
|---|---|---|
| Buffer (pH 7.4) | Less than 10⁻³ mole fraction | Lowest solubility |
| Buffer (pH 2.0) | Less than 10⁻³ mole fraction | Increased solubility at acidic pH |
| Octanol | Less than 10⁻³ mole fraction | Highest solubility, indicating lipophilicity |
Research into pharmaceutical salts of this compound has been conducted to improve its solubility. For instance, its oxalate and acesulfame salts demonstrated significant solubility improvements of 33 and 18 times, respectively, compared to the pure API [2].
While data on this compound-specific combinations is lacking, the general methodology for validating combination therapy is well-established in biomedical research.
1. Objectives and Rationale for Combination Therapy Combination therapy is pursued for several key reasons [4] [5]:
2. Experimental Workflow for Validation The validation of a new combination therapy typically follows a structured path from in vitro studies to clinical trials, with nanoparticle delivery systems emerging as a tool to enhance efficacy [5]. The following diagram illustrates this generalized workflow.
3. Key Experimental Protocols For researchers designing validation experiments, here are core methodologies referenced in the literature:
EAB = EA + EB - (EA * EB), where E is the fractional effect (e.g., 0.5 for 50% inhibition). Synergy is concluded when the observed effect is greater than EAB [5].
The chemical profile of Salinazid (also known as Nupasal or Nilazid) clearly classifies it as an anti-tuberculosis (TB) drug [1]. The search results contained no preclinical or clinical studies investigating its application for asthma.
For context, the table below summarizes the core information available for this compound, highlighting the absence of antiasthmatic data:
| Property | Available Data for this compound |
|---|---|
| Primary Indication | Anti-tuberculosis (TB) drug [1] |
| Chemical Structure | C13H11N3O2 [1] |
| Experimental Protocols | No antiasthmatic protocols available |
| Antiasthmatic Activity | No supporting data found |
| Signaling Pathways | No relevant data found |
To provide helpful context for your research, several plant-derived compounds with confirmed antiasthmatic effects have been identified through rigorous studies. The table below lists some of these compounds and their documented effects [2].
| Compound/Plant Extract | Documented Antiasthmatic Effects (Preclinical/Clinical) |
|---|---|
| Baicalin | Reduces airway hyperresponsiveness (AHR), improves airway resistance and lung compliance [2]. |
| Carvacrol | Reduces AHR; improves FEV1, FVC, and other pulmonary function test metrics [2]. |
| Boswellia serrata | Reduces episodes of asthmatic attacks; increases FEV1, FVC, and PEFR [2]. |
| Curcuma longa (Curcumin) | Reduces airway hyperresponsiveness (AHR) [2]. |
| Anti-asthma Herbal Medicine Intervention (ASHMI) | A combination of extracts that reduces symptoms, improves lung function, and has anti-inflammatory properties confirmed in clinical trials [3]. |
For these established compounds, research has outlined specific experimental models:
Since this compound's mechanism is unknown in this context, the diagram below illustrates a generalized workflow for evaluating a compound's potential effect on asthma-related signaling pathways, using tools like PathwayLinker [4]. This approach can help form initial hypotheses.
To conclusively determine this compound's potential, you would need to initiate primary research: